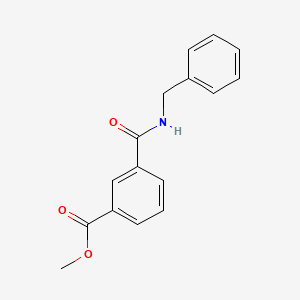

Methyl 3-(benzylcarbamoyl)benzoate

Description

This compound is structurally characterized by its ester (methyl benzoate) backbone and a carbamoyl group linked to a benzyl moiety, which introduces hydrogen-bonding capability and enhanced steric bulk.

Properties

IUPAC Name |

methyl 3-(benzylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-16(19)14-9-5-8-13(10-14)15(18)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQCVBMLEWCHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-(benzylcarbamoyl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The exact mechanism by which Methyl 3-(benzylcarbamoyl)benzoate exerts its effects depends on its specific application. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound’s structural relatives include:

- Methyl 3-(bromomethyl)benzoate : A precursor with a bromomethyl group at the 3-position, used in Williamson reactions to synthesize tertiary amines or nitriles . Unlike the benzylcarbamoyl derivative, the bromomethyl group enhances reactivity for further alkylation or substitution, making it a versatile intermediate .

- Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate (CAS 1225575-00-7): A positional isomer with the methylcarbamoyl group on the adjacent phenyl ring.

- Methyl 4-[(N-methyl-N-benzylcarbamoyl)amino]benzoate: A derivative with a benzylcarbamoyl group at the 4-position, highlighting how regiochemistry affects solubility and metabolic stability .

Physicochemical Properties

A comparison of key properties is summarized below:

Biological Activity

Methyl 3-(benzylcarbamoyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group, a benzyl carbamoyl moiety, and a benzoate structure. Its molecular formula is with a molecular weight of approximately 299.32 g/mol. The presence of the benzyl and carbamoyl groups enhances its lipophilicity, which is crucial for biological interactions.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition at nanomolar concentrations. In particular, it has shown effectiveness against neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) significantly lower than those of standard chemotherapeutic agents .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases. Its mechanism may involve modulation of cytokine production or inhibition of inflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to interfere with bacterial RNA polymerase, thereby inhibiting transcription .

The mechanisms underlying the biological activities of this compound are complex and involve interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. Interaction studies have suggested binding affinities with key enzymes that regulate metabolic pathways associated with tumor growth.

- Cell Cycle Arrest : Research has shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment by preventing cell division and promoting apoptosis in malignant cells .

Research Findings

A summary of significant findings from recent studies on this compound is presented below:

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines using the NCI 60-cell assay. The results indicated that the compound had an LC50 value of approximately 200 nM in U87 glioblastoma cells, showcasing its potential as a novel anticancer agent .

- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory drug candidate.

Preparation Methods

Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate

The synthesis begins with the nitration of methyl benzoate, a reaction guided by the meta-directing nature of the ester group. Concentrated sulfuric acid serves as both a catalyst and dehydrating agent, while nitric acid generates the nitronium ion (NO₂⁺), the electrophile responsible for aromatic substitution.

Reaction Conditions and Optimization

According to the procedure outlined in and, methyl benzoate undergoes nitration at 0–5°C to minimize byproduct formation. A typical setup involves:

- Methyl benzoate : 2.0 g (0.0147 mol)

- Concentrated H₂SO₄ : 4.0 mL (73.6 mmol)

- Concentrated HNO₃ : 1.5 mL (33.6 mmol)

The nitrating mixture is added dropwise to maintain temperature control, yielding methyl 3-nitrobenzoate as the predominant product (85–90% yield) after recrystallization from methanol.

Table 1: Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Reaction Time | 1.5–2 hours | |

| Yield | 85–90% | |

| Recrystallization Solvent | Methanol |

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Aminobenzoate

The nitro group in methyl 3-nitrobenzoate is reduced to an amine, yielding methyl 3-aminobenzoate. Catalytic hydrogenation or chemical reduction with tin (Sn) and hydrochloric acid (HCl) are viable methods.

Catalytic Hydrogenation

Hydrogen gas (H₂) and palladium on carbon (Pd/C) facilitate the reduction under ambient pressure. The reaction is typically conducted in ethanol at 25°C, achieving near-quantitative yields.

Chemical Reduction with Tin and HCl

Alternatively, tin metal reacts with HCl to generate stannous chloride (SnCl₂), a reducing agent. This method, though less common industrially, provides yields of 75–80%.

Table 2: Reduction Methods for Methyl 3-Nitrobenzoate

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 95% | |

| Sn/HCl Reduction | Sn, conc. HCl, reflux, 3 hours | 78% |

Carbamate Formation with Benzyl Chloroformate

The final step involves converting methyl 3-aminobenzoate to the target carbamate derivative. Benzyl chloroformate (Cbz-Cl) reacts with the amine in the presence of a base, such as pyridine or sodium hydroxide (NaOH), to form the benzylcarbamoyl group.

Reaction Mechanism and Optimization

The amine nucleophilically attacks the carbonyl carbon of benzyl chloroformate, displacing chloride and forming a stable carbamate bond. Optimal conditions include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Pyridine (2.0 equivalents)

- Temperature : 0–25°C

Yields typically range from 70–85%, with purification via column chromatography or recrystallization.

Table 3: Carbamate Formation Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Reagent Ratio | 1:1.2 (amine:Cbz-Cl) | |

| Reaction Time | 2–4 hours | |

| Yield | 70–85% |

Alternative Synthetic Routes

Direct Esterification of 3-(Benzylcarbamoyl)Benzoic Acid

An alternative pathway involves synthesizing 3-(benzylcarbamoyl)benzoic acid first, followed by esterification with methanol. However, this method faces challenges due to the acid sensitivity of the carbamate group. Fischer esterification (H₂SO₄/MeOH) risks hydrolysis, necessitating milder coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Mitsunobu Reaction for Ester Formation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), offers an alternative esterification route under neutral conditions. This method avoids acidic environments, preserving the carbamate integrity.

Q & A

Q. What are the standard synthetic protocols for Methyl 3-(benzylcarbamoyl)benzoate, and how can reaction yields be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Esterification of 3-carboxybenzoic acid with methanol under acidic conditions to form methyl 3-carboxybenzoate.

- Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides) followed by reaction with benzylamine to introduce the benzylcarbamoyl moiety.

- Optimization : Use of a base like triethylamine to neutralize byproducts (e.g., HCl) improves yields . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for minimizing side reactions.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : - and -NMR verify the presence of the benzylcarbamoyl group (e.g., NH resonance at δ 6.5–7.0 ppm, ester carbonyl at ~168 ppm).

- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm) and ester (1720–1740 cm) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural models of this compound derivatives?

- Single-Crystal XRD : Resolves ambiguities in stereochemistry or bond angles. For example, SHELX software can refine crystallographic data to distinguish between alternative conformations of the benzylcarbamoyl group .

- Electron Density Maps : Identify unexpected electron density peaks that may indicate impurities or alternative bonding patterns, common in multi-step syntheses.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Activation Pathways : The electron-withdrawing benzylcarbamoyl group increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack.

- Kinetic Studies : Monitoring reaction rates under varying conditions (e.g., solvent polarity, temperature) reveals whether the mechanism proceeds via a tetrahedral intermediate or concerted pathway .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Molecular Docking : Simulations using software like AutoDock Vina assess binding affinity to biological targets (e.g., enzymes or receptors). For example, analogs with meta-substituted electron-withdrawing groups may exhibit enhanced interactions with catalytic pockets .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., Hammett σ values) with observed bioactivity .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Q. How does the benzylcarbamoyl group influence the compound’s stability under physiological conditions?

- Hydrolysis Studies : The amide bond in the benzylcarbamoyl group is resistant to hydrolysis compared to esters, but pH-dependent degradation can occur. Accelerated stability testing (40°C/75% RH) quantifies degradation products via HPLC .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.